3-Bromofuro[3,2-c]pyridine
Description
Significance of Fused Pyridine (B92270) Systems in Contemporary Chemical Research
Fused pyridine systems are a cornerstone of modern medicinal and chemical research due to their presence in a wide array of biologically active compounds and functional materials. nih.govmetu.edu.tr Their structural framework is a key feature in many pharmaceuticals, including antiviral and anticancer agents, where their similarity to naturally occurring DNA bases like adenine (B156593) and guanine (B1146940) can contribute to their therapeutic efficacy. researchgate.net The fusion of a pyridine ring with other heterocyclic rings, such as furan (B31954), can enhance the molecule's biological activity and physicochemical properties, including solubility, polarity, and lipophilicity. researchgate.netnih.gov This makes them attractive scaffolds for drug discovery, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and antipsychotics. acs.orgcore.ac.uk
Structural Characteristics and Overview of the Furo[3,2-c]pyridine (B1313802) Scaffold
The furo[3,2-c]pyridine scaffold is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring. This fusion creates a unique electronic and structural environment that influences the molecule's reactivity and potential for biological interactions. The rigid nature of the fused ring system provides a well-defined three-dimensional structure, which is advantageous in the design of targeted therapies. The parent compound, furo[3,2-c]pyridine, has the molecular formula C₇H₅NO. nih.gov The arrangement of the heteroatoms—nitrogen in the pyridine ring and oxygen in the furan ring—imparts distinct chemical properties to different positions of the scaffold.
Role of Halogenation in Modulating Reactivity and Enabling Functionalization in Heterocyclic Chemistry
Halogenation is a fundamental and powerful tool in synthetic organic chemistry for modifying the properties of heterocyclic compounds. sigmaaldrich.com The introduction of a halogen atom, such as bromine, can significantly alter a molecule's electronic properties, reactivity, and biological activity. mt.com In heterocyclic systems, halogen atoms can serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce new functional groups and build more complex molecular architectures. sigmaaldrich.comresearchgate.net Specifically, organobromides are valuable intermediates due to their reactivity in reactions like Suzuki, Stille, and Sonogashira couplings. mt.com The process of halogenation can be achieved through various methods, including electrophilic and radical pathways. researchgate.net
Research Scope and Strategic Objectives Pertaining to 3-Bromofuro[3,2-c]pyridine
The primary focus of research on this compound is to leverage its unique structural and reactive properties for the synthesis of novel compounds with potential applications in medicine and materials science. The bromine atom at the 3-position is a key feature, making this compound a valuable precursor for creating a diverse library of furo[3,2-c]pyridine derivatives through various chemical transformations. researchgate.netresearchgate.net Strategic objectives include the development of efficient synthetic routes to this compound and its derivatives, the exploration of its reactivity in various chemical reactions, and the evaluation of the biological and material properties of the resulting novel compounds. clockss.orgrsc.org The insights gained from these studies are expected to contribute to the design of new therapeutic agents and advanced materials. acs.orgrsc.org
Interactive Data Tables
Below are interactive data tables summarizing key information about the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUYIAIKJKRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348914 | |
| Record name | furo[3,2-c]pyridine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-70-1 | |
| Record name | furo[3,2-c]pyridine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromofuro[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromofuro 3,2 C Pyridine
Construction Strategies for the Furo[3,2-c]pyridine (B1313802) Core
The assembly of the furo[3,2-c]pyridine nucleus can be broadly categorized into several elegant and efficient methods, each with its own set of advantages and substrate scope. These methodologies include cascade reactions, classical named reactions for hydrogenated systems, and various ring-closure techniques.
Cascade Processes: Sonogashira Reaction-Mediated Cyclization Approaches
A powerful and efficient method for the construction of the furo[3,2-c]pyridine skeleton involves a cascade process initiated by a Sonogashira cross-coupling reaction. This approach typically utilizes a substituted pyridine (B92270) as the starting material, upon which the furan (B31954) ring is constructed.
A notable example of this strategy involves the reaction of 4-hydroxy-3-iodopyridine with various terminal alkynes. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The initial Sonogashira coupling is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the newly installed alkynyl moiety, directly affording the furo[3,2-c]pyridine ring system.
Table 1: Examples of Furo[3,2-c]pyridine Synthesis via Sonogashira Coupling and Cyclization
| Starting Pyridine | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Hydroxy-3-iodopyridine | Propargyl ether derivatives | Pd catalyst, CuI | Diisopropylamine | DMF | 70 | 2-Substituted furo[3,2-c]pyridines | Good |
Data synthesized from research on multivalent furo[3,2-c]pyridine derivatives.
This methodology offers a versatile and convergent route to a variety of 2-substituted furo[3,2-c]pyridines. The reaction conditions are generally mild, and the process is tolerant of a range of functional groups on the terminal alkyne, allowing for the synthesis of a library of derivatives.
Pictet–Spengler Reaction-Based Syntheses of Hydrogenated Derivatives
The Pictet–Spengler reaction is a classic and highly effective method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. In the context of the furo[3,2-c]pyridine core, this reaction is employed to construct the pyridine ring onto a pre-existing furan moiety, leading to hydrogenated derivatives, specifically tetrahydrofuro[3,2-c]pyridines.
This approach typically involves the condensation of a β-furan-ethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. A common starting material for this synthesis is 2-(furan-2-yl)ethanamine or its derivatives. The reaction with a variety of aldehydes, particularly aromatic aldehydes, in the presence of an acid catalyst, yields a range of 4-substituted tetrahydrofuro[3,2-c]pyridines beilstein-journals.orgresearchgate.netnih.gov.
The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich furan ring then acts as the nucleophile, attacking the iminium ion to effect the ring closure.
Table 2: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
| Furan Precursor | Aldehyde | Acid Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-(5-methylfuran-2-yl)ethanamine | Aromatic aldehydes | HCl, TsOH | Acetonitrile, Acetic acid | 4-Substituted-2-methyl-tetrahydrofuro[3,2-c]pyridines |
Data compiled from studies on the synthesis of tetrahydrofuro[3,2-c]pyridines.
The efficiency of the Pictet-Spengler reaction in this context can be influenced by the nature of the substituents on the aromatic aldehyde. Electron-donating groups on the benzaldehyde generally lead to higher yields of the desired tetrahydrofuro[3,2-c]pyridine products researchgate.net.
Ring-Closure Methods Utilizing Substituted Furan Precursors
Building the pyridine ring onto a furan template is a common strategy for synthesizing furo[3,2-c]pyridines. The Pictet-Spengler reaction, as discussed above, is a prime example of this approach for hydrogenated derivatives. For the synthesis of the aromatic furo[3,2-c]pyridine system, other cyclization strategies starting from furan precursors are employed.
One such method involves the use of substituted furopropenoic acids, which can be prepared from appropriate furan aldehydes. These acids are then converted to the corresponding azides. Thermal cyclization of these azides leads to the formation of furopyridones, which can then be aromatized using reagents like phosphorus oxychloride to yield chloro-substituted furo[3,2-c]pyridines. These chloro derivatives can be further functionalized.
Ring-Closure Methods Employing Substituted Pyridine Precursors
Conversely, the furan ring can be constructed onto a pre-existing pyridine scaffold. The Sonogashira reaction-mediated cyclization is a prominent example of this strategy. Another approach involves starting with a suitably substituted pyridine that contains the necessary functionalities for furan ring formation.
For instance, a 3-iodo-4-hydroxypyridine serves as an excellent precursor. The Sonogashira coupling introduces an alkyne at the 3-position, and the adjacent hydroxyl group at the 4-position is perfectly positioned for a subsequent intramolecular cyclization to form the furan ring. This method provides a direct entry into the furo[3,2-c]pyridine system with the potential for substitution on the newly formed furan ring depending on the choice of the terminal alkyne.
Solvent-Promoted Cyclization Reactions
In some instances, the cyclization to form the furo[3,2-c]pyridine core can be promoted by the choice of solvent, obviating the need for a catalyst. A novel strategy has been developed for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium acetate.
This reaction proceeds at room temperature in hexafluoroisopropyl alcohol (HFIP) without a catalyst, affording the furo[3,2-c]pyridine products in moderate to good yields. The unique properties of HFIP as a polar, strongly hydrogen-bond-donating solvent are believed to facilitate the tandem formation of both the furan and pyridine rings.
Multicomponent Reaction Approaches to Fused Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to 3-Bromofuro[3,2-c]pyridine are not widely reported, the principles of MCRs have been applied to the synthesis of related fused heterocyclic systems.
For example, a novel one-pot, three-component reaction has been developed for the synthesis of multisubstituted furo[3,2-c]chromenes. This reaction utilizes 3-(1-alkynyl)chromones, aryl iodides, and alcohols. While this example leads to a chromene rather than a pyridine ring, it highlights the potential of MCRs in constructing complex fused systems. The development of a similar MCR strategy starting with appropriate pyridine-based components could provide a direct and efficient route to substituted furo[3,2-c]pyridines.
Direct Introduction of the Bromine Atom onto the Furo[3,2-c]pyridine Core
The direct installation of a bromine atom onto the furo[3,2-c]pyridine nucleus is a primary strategy for synthesizing the target compound. This approach relies on the inherent reactivity of the heterocyclic system, which can be exploited through electrophilic substitution or modern C-H activation techniques.
Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic systems. For pyridine and its fused derivatives, the reaction is generally more challenging than for benzene due to the electron-deficient nature of the pyridine ring. However, when substitution does occur, it preferentially targets the C-3 position (meta to the nitrogen atom). This regioselectivity is dictated by the stability of the cationic intermediate (sigma complex) formed during the reaction; substitution at C-3 avoids placing a destabilizing positive charge on the electronegative nitrogen atom. quora.com
This principle extends to the furo[3,2-c]pyridine system. A documented example involves the synthesis of a substituted derivative, 3-bromo-4-chlorofuro[3,2-c]pyridine, via direct bromination. In this procedure, the starting material, 4-chlorofuro[3,2-c]pyridine, is treated with elemental bromine. chemicalbook.com The reaction proceeds with high regioselectivity, yielding the 3-bromo product in excellent yield. chemicalbook.com This transformation confirms that the 3-position of the furo[3,2-c]pyridine core is susceptible to electrophilic attack by bromine.
Table 1: Electrophilic Bromination of a Furo[3,2-c]pyridine Derivative
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorofuro[3,2-c]pyridine | Bromine (Br2), 20% aq. NaOH | Carbon tetrachloride, Methanol | -15°C to room temperature, 19 hours | 3-Bromo-4-chlorofuro[3,2-c]pyridine | 96% | chemicalbook.com |
Modern synthetic chemistry has seen the development of advanced methods for the direct functionalization of carbon-hydrogen (C-H) bonds, which are often more atom-economical than traditional methods. nih.gov For pyridine systems, regioselective C-H halogenation represents a significant challenge but offers a direct route to valuable intermediates. chemrxiv.org
While specific applications of these advanced methods for the C-3 bromination of the parent furo[3,2-c]pyridine are not extensively detailed, general strategies for pyridines could be adapted. For instance, bifunctional catalyst systems, such as those involving N-heterocyclic carbene-ligated Ni–Al, have been shown to override the intrinsic reactivity of pyridines to achieve selective C-3 functionalization. researchgate.net Another approach involves the temporary transformation of pyridines into reactive Zincke imine intermediates, which can then undergo highly regioselective halogenation at the desired position under mild conditions before being converted back to the pyridine ring. chemrxiv.org These strategies represent potential future avenues for the efficient and selective C-H bromination of the furo[3,2-c]pyridine core.
Synthesis via Brominated Precursors
An alternative to direct bromination is a synthetic strategy where the bromine atom is incorporated into a precursor molecule before the final furo[3,2-c]pyridine ring system is constructed. This approach offers excellent control over regiochemistry, as the position of the bromine is fixed from the outset.
One effective strategy involves the use of 3-bromo-4-pyrones as key building blocks. These brominated precursors can be elaborated through reactions such as Sonogashira coupling to introduce an alkyne substituent. researchgate.net The resulting 3-alkynyl-4-pyrone intermediate is then subjected to a cyclization reaction with an ammonia source, such as ammonium acetate. researchgate.netresearchgate.net This step constructs the pyridine portion of the fused ring system, leading to the formation of the furo[3,2-c]pyridine core with the bromine atom already in place at the 3-position. researchgate.net This novel strategy can proceed at room temperature without a catalyst, highlighting its efficiency. researchgate.net
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C-2 and C-4 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. stackexchange.com Direct displacement of a leaving group at the C-3 position of a pre-formed furo[3,2-c]pyridine by a bromide nucleophile is therefore mechanistically disfavored.
A more viable strategy involves incorporating the bromine atom via nucleophilic substitution on a precursor before the final heterocyclic ring is formed. This could involve a furan or pyridine precursor containing a suitable leaving group at the position that will ultimately become C-3 of the final product. The leaving group can be displaced by a bromide source (e.g., NaBr, HBr) in a standard nucleophilic substitution reaction. Subsequent cyclization steps would then form the second ring of the furo[3,2-c]pyridine system. This method ensures the strategic placement of the bromine atom through a mechanistically favored pathway on an open-chain or monocyclic intermediate.
Synthesis of Substituted this compound Derivatives (e.g., 3-Bromo-4-chlorofuro[3,2-c]pyridine)
The synthesis of substituted derivatives, such as 3-Bromo-4-chlorofuro[3,2-c]pyridine, provides a practical example of the direct electrophilic bromination methodology. As previously discussed in section 2.2.1, this compound is prepared with high efficiency from 4-chlorofuro[3,2-c]pyridine. chemicalbook.com
The detailed procedure involves dissolving 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride and cooling the solution to -15°C. Elemental bromine is then added dropwise, and the mixture is allowed to stir and warm to room temperature over 18 hours. Following the removal of the solvent, the residue is treated with aqueous sodium hydroxide in methanol to complete the workup. The final product, 3-bromo-4-chlorofuro[3,2-c]pyridine, is isolated in a 96% yield as a solid. chemicalbook.com
Table 2: Synthesis of 3-Bromo-4-chlorofuro[3,2-c]pyridine
| Reactant | Brominating Agent | Key Steps | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorofuro[3,2-c]pyridine | Bromine (Br2) | 1. Reaction in CCl4 at -15°C to RT. 2. Workup with NaOH in MeOH. | 3-Bromo-4-chlorofuro[3,2-c]pyridine | 96% | chemicalbook.com |
Reactivity Profiles and Mechanistic Investigations of 3 Bromofuro 3,2 C Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. For 3-Bromofuro[3,2-c]pyridine, the bromine atom at the electron-rich furan (B31954) ring is an ideal site for such transformations. Palladium-catalyzed reactions are particularly prevalent due to their efficiency, functional group tolerance, and broad applicability.
The fundamental mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This step forms a Pd(II) complex. The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl. libretexts.org
Transmetalation : The organometallic coupling partner (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the Pd(II) complex, displacing the halide. This step is often facilitated by a base.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The efficiency and substrate scope of these reactions are highly dependent on the choice of catalyst system, which includes the palladium precursor and the supporting ligands. Ligands, typically electron-rich phosphines, are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the rate of the catalytic cycle steps. researchgate.net Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org
| Component | Function/Examples | Reference |
|---|---|---|
| Catalyst Precursor | Source of the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. | libretexts.org |
| Ligand | Stabilizes the catalyst, enhances reactivity. Examples: Triphenylphosphine (PPh₃), XPhos, RuPhos, BrettPhos. | nih.govorganic-chemistry.org |
| Base | Facilitates the transmetalation step and neutralizes byproducts. Examples: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. | libretexts.org |
| Solvent | Solubilizes reactants and influences reaction rates. Examples: Dioxane, Toluene, THF, DMF. | libretexts.org |
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.net This reaction is highly valued for its mild conditions, commercial availability of a vast array of boronic acids, and tolerance of various functional groups. libretexts.org For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-3 position.
The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with heteroaryl halides which can sometimes pose challenges due to their potential to coordinate with the catalyst. nih.gov For instance, Pd(OAc)₂ and Pd(PPh₃)₄ are common catalysts used for coupling heteroaryl halides. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Bromopyridine (B30812) (analogous substrate) | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ / Water | 3-Phenylpyridine | researchgate.net |
| Aryl/Heteroaryl Bromides | 2-Pyridylboronates | Pd₂(dba)₃ / Tri(tert-butyl)phosphine | KF / Dioxane | Biaryl/Heterobiaryl | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/Ethanol/Water | Aryl-substituted pyridine (B92270) | beilstein-journals.org |
The Sonogashira coupling reaction is an effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. researchgate.net This reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.org The reaction is carried out in the presence of an amine base, such as triethylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org
The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. wikipedia.org The Sonogashira coupling is highly efficient for introducing alkynyl moieties onto heterocyclic scaffolds like this compound, providing access to precursors for more complex structures or compounds with interesting electronic properties. The reaction proceeds under mild, typically room temperature, conditions. wikipedia.orgsoton.ac.uk
| Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 5-Bromo-3-fluoro-2-cyanopyridine (analogous substrate) | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | High efficiency, tolerates free alcohols and amines. | soton.ac.uk |
| Aryl/Vinyl Halides | Terminal Alkynes | Pd(0) complex / Cu(I) salt | Amine (e.g., Et₃N, Diethylamine) | Mild conditions, forms C(sp²)-C(sp) bonds. | wikipedia.orglibretexts.org |
The Negishi coupling involves the reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly noted for its high reactivity and excellent functional group tolerance. orgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide, or directly from an organic halide and activated zinc. orgsyn.org
For substrates like this compound, the Negishi coupling offers a powerful method for forming C-C bonds with a wide range of alkyl, alkenyl, aryl, and allyl groups. wikipedia.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. wikipedia.org The reaction's tolerance for various functional groups, including esters, nitriles, and amides, makes it a valuable tool in the synthesis of complex, polyfunctional molecules. organic-chemistry.orgorgsyn.org
| Substrate Type | Organometallic Reagent | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Pyridyl Halides (e.g., 2-Bromopyridine) | Organozinc Halides | Pd(PPh₃)₄ or Ni complexes | High yields, mild conditions, high functional group tolerance (alkyne, CN, COOR, etc.). | wikipedia.orgorgsyn.org |
| 3-Pyridyl Halides | 3-Pyridyl Zinc | Palladium-based | Used in the synthesis of high-affinity CRF receptor ligands. | nih.gov |
| Unactivated Alkyl Halides | Alkyl-, Alkenyl-, Arylzinc Halides | Pd₂(dba)₃ / PCyp₃ | Broad scope, including coupling of sp³ centers. | organic-chemistry.org |
Nucleophilic Substitution Reactions
While the C-Br bond in this compound is primarily exploited in cross-coupling reactions, it can also potentially undergo nucleophilic substitution, although this is less common than for electron-deficient aromatic systems. A more prevalent strategy for introducing nucleophiles onto such heterocyclic systems involves a C-H functionalization approach, often preceded by activation of the ring.
The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles are precursors to amines, amides, and carboxylic acids. nih.gov While traditional methods often use highly toxic reagents like KCN or CuCN, modern approaches utilize safer cyanide sources such as trimethylsilyl cyanide (TMSCN). researchgate.net
For N-containing heterocycles, a common cyanation strategy involves initial activation of the ring. One such method is the Reissert-Henze reaction, where an N-oxide of the heterocycle reacts with an acyl halide and a cyanide source. researchgate.net Another approach involves direct C-H cyanation. This can be achieved by activating the heterocycle with an electrophile like triflic anhydride, which makes the ring susceptible to nucleophilic attack by cyanide. nih.gov Following the addition of cyanide, an elimination step regenerates the aromatic system, now bearing a cyano group. nih.gov This one-pot protocol is applicable to a broad range of N-containing heterocycles. nih.gov
| Reaction Type | Substrate Type | Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Aryl/Heteroaryl Bromides | TMSCN, Pd-catalyst | Mild conditions, slow addition of TMSCN. | researchgate.net |
| C-H Cyanation via Activation | 6-Ring N-Containing Heterocycles | 1. Triflic anhydride (Tf₂O) 2. TMSCN 3. Base (e.g., N-methylmorpholine) | One-pot procedure, heating (e.g., 60 °C). | nih.gov |
| Reissert-Henze Reaction | orgsyn.orgBenzofuro[3,2-c]pyridine-2-oxide (analogous substrate) | Benzoyl chloride, KCN | Yields corresponding carbonitrile. | researchgate.net |
Reactions Involving Organolithium Reagents, Including Lithiation and Subsequent Quenching
The reaction of this compound with organolithium reagents, such as n-butyllithium (n-BuLi), is a potent method for functionalization, primarily proceeding through a lithium-halogen exchange mechanism. This type of reaction is common for aryl halides and is particularly effective for generating versatile organolithium intermediates from bromopyridines. wikipedia.orgresearchgate.net The process involves the nucleophilic attack of the organolithium compound on the bromine atom, leading to the formation of a 3-lithiofuro[3,2-c]pyridine intermediate and the corresponding alkyl bromide.
The generation of the 3-lithiated species is a critical step, as it effectively inverts the polarity at the C-3 position, transforming it from an electrophilic to a nucleophilic center. This intermediate is highly reactive and can be quenched with a variety of electrophiles to introduce a wide range of substituents at this position. researchgate.net
For instance, the reaction of 3-bromopyridine with n-BuLi at low temperatures (e.g., -50°C) in a non-polar solvent like toluene cleanly generates 3-lithiopyridine. researchgate.net This intermediate can then be trapped with electrophiles. A common application is the reaction with trialkyl borates, followed by aqueous workup, to synthesize the corresponding boronic acid. researchgate.net While specific studies on this compound are limited, it is anticipated to follow a similar reaction pathway, allowing for the synthesis of various 3-substituted furo[3,2-c]pyridine (B1313802) derivatives.
The stability and subsequent reactivity of the lithiated intermediate are influenced by factors such as the solvent and temperature. In some cases, particularly with hindered organolithium reagents like lithium diisopropylamide (LDA), competitive deprotonation at an acidic C-H bond can occur, though the lithium-halogen exchange is typically faster with reagents like n-BuLi. clockss.orgcardiff.ac.uk
Table 1: Potential Reactions of 3-Lithiofuro[3,2-c]pyridine This table is illustrative and based on the known reactivity of related organolithium species.
| Electrophile | Quenching Product |
| H₂O | Furo[3,2-c]pyridine |
| D₂O | 3-Deuterofuro[3,2-c]pyridine |
| CO₂ | Furo[3,2-c]pyridine-3-carboxylic acid |
| R-CHO (Aldehyde) | (Furo[3,2-c]pyridin-3-yl)(R)methanol |
| B(OR)₃ | Furo[3,2-c]pyridine-3-boronic acid |
Electrophilic Aromatic Substitution Reactions
The fused furo[3,2-c]pyridine ring system presents two arenas for electrophilic aromatic substitution: the electron-deficient pyridine ring and the electron-rich furan ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Such substitutions, when they do occur, typically require harsh conditions and are directed to the C-3 (or C-5) position. youtube.com Conversely, the furan ring is π-excessive and more susceptible to electrophilic attack. The presence of a bromine atom at C-3 will further influence the regioselectivity of subsequent substitutions.
Nitration Processes
The nitration of pyridine itself is a challenging transformation, often requiring high temperatures (e.g., 300°C) to proceed. youtube.com A common method for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅), which can form an N-nitropyridinium intermediate. rsc.orgntnu.no Subsequent rearrangement, often facilitated by a nucleophile like the bisulfite ion, leads to the introduction of a nitro group, typically at the 3-position. rsc.orgntnu.no
In the case of fused systems like benzo[b]furo[2,3-c]pyridines, nitration has been shown to occur preferentially on the more activated benzene ring rather than the pyridine moiety. researchgate.net By analogy, for this compound, electrophilic attack is more likely to occur on the furan ring. The directing effect of the C-3 bromo substituent and the furan ring oxygen would need to be considered to predict the precise location of the incoming nitro group.
Further Bromination and Regioselectivity
The introduction of a second bromine atom onto the this compound scaffold is another example of an electrophilic aromatic substitution reaction. The regioselectivity of this process is dictated by the electronic and steric effects of the existing substituent and the inherent reactivity of the heterocyclic system.
In general, halogenation of pyridines favors the 3-position. chemrxiv.org For fused pyridine systems, the position of substitution can be highly selective. For example, a method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium tribromide (TBATB) has been developed, yielding C3-brominated products with high selectivity. nih.gov The directing effect of the bromine atom at C-3 in this compound is expected to deactivate the pyridine ring further while directing incoming electrophiles. The more electron-rich furan ring would likely be the site of further bromination, with the precise position influenced by the directing effects of the ring oxygen and the C-3 bromine.
Oxidation Reactions
N-Oxidation of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common and important reaction in pyridine chemistry, as it significantly alters the electronic properties and reactivity of the ring. scripps.eduthieme-connect.de The N-oxide group acts as an electron-donating group through resonance, thereby activating the pyridine ring, particularly at the C-2 and C-4 positions, towards both electrophilic and nucleophilic attack. researchgate.net
The synthesis of N-oxides is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net For instance, the closely related nih.govbenzofuro[3,2-c]pyridine has been successfully converted to its N-oxide using m-CPBA in dichloromethane. researchgate.net A similar protocol is expected to be effective for the N-oxidation of this compound.
Table 2: Representative N-Oxidation Reaction
| Substrate | Reagent | Product |
| This compound | m-CPBA | This compound N-oxide |
Reactivity of N-Oxides (e.g., Chlorination, Acetoxylation)
The formation of the N-oxide derivative of this compound opens up new avenues for functionalization. The activated ring is now more susceptible to a range of transformations that are difficult to achieve with the parent heterocycle.
One important class of reactions involves the deoxygenative functionalization at the C-2 position. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to introduce a chlorine atom at the C-2 position, with concomitant removal of the N-oxide oxygen. Similarly, treatment with acetic anhydride can lead to acetoxylation at the C-2 position.
For fused pyridine N-oxides, regioselective halogenation at the C-2 position has been reported. tcichemicals.com For example, using p-toluenesulfonic anhydride as an activator and a halide source like tetrabutylammonium bromide or chloride allows for high C-2 selectivity in bromination or chlorination under mild conditions. tcichemicals.com This suggests that this compound N-oxide could be selectively chlorinated or acetoxylated at the C-2 position, providing a route to 2,3-disubstituted furo[3,2-c]pyridine derivatives.
Table 3: Potential Reactions of this compound N-oxide
| Reagent(s) | Product |
| POCl₃ or (COCl)₂ | 2-Chloro-3-bromofuro[3,2-c]pyridine |
| Ac₂O | 2-Acetoxy-3-bromofuro[3,2-c]pyridine |
Other Functional Group Transformations
Beyond the more common cross-coupling reactions, the bromine substituent on the this compound ring allows for a range of other functional group interconversions. These transformations are crucial for the diversification of the furo[3,2-c]pyridine core and the synthesis of novel derivatives with potentially interesting biological properties.
Reduction Reactions
The reduction of this compound can proceed via two main pathways: reduction of the pyridine ring or hydrogenolysis of the carbon-bromine bond (dehalogenation).
Catalytic hydrogenation is a powerful method for the reduction of pyridine rings to piperidines. researchgate.netliverpool.ac.uk This transformation typically requires a catalyst, such as platinum oxide (PtO₂), and a hydrogen source under pressure. researchgate.netasianpubs.org The reaction conditions, including the choice of catalyst, solvent, and pressure, can be optimized to achieve the desired level of reduction. For instance, the hydrogenation of substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid. researchgate.netasianpubs.org It is important to note that the presence of the bromine atom might influence the catalytic activity and selectivity of the hydrogenation process. In some cases, dehalogenation can occur concurrently with or even preferentially to the reduction of the heterocyclic ring. wikipedia.org
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is another important reduction reaction for bromo-substituted heterocycles. wikipedia.orgmdpi.com This reaction can be achieved using various reducing agents and catalysts. For example, copper-catalyzed hydrodebromination has been shown to be effective for brominated aromatic compounds. mdpi.com Palladium-catalyzed reactions are also widely used for dehalogenation. An unusual dehalogenation has been observed during Suzuki coupling reactions of 4-bromopyrrole-2-carboxylates, which could be suppressed by N-protection of the pyrrole ring. researchgate.net The choice of reaction conditions is critical to favor either ring reduction or dehalogenation.
| Reaction Type | Typical Reagents and Conditions | Potential Product(s) | Reference Example |
|---|---|---|---|
| Catalytic Hydrogenation (Ring Reduction) | H₂, PtO₂, glacial acetic acid, 50-70 bar | 3-Bromo-tetrahydrofuro[3,2-c]pyridine | Hydrogenation of substituted pyridines researchgate.netasianpubs.org |
| Hydrodehalogenation | Cu catalyst, NaBH₄ or Pd/C, H₂ | Furo[3,2-c]pyridine | Hydrodebromination of brominated aromatics mdpi.com |
Acyl Transfer Reactions in Fused Heterocycles
Acyl transfer reactions are fundamental transformations in organic synthesis for the introduction of carbonyl functionalities. In the context of fused heterocyles like this compound, these reactions can be facilitated through the nucleophilic character of the pyridine nitrogen or via transition-metal-catalyzed processes involving the carbon-bromine bond.
The pyridine nitrogen atom can act as a nucleophilic catalyst in acyl transfer reactions. The generally accepted mechanism involves the initial reaction of the nucleophilic pyridine with an acylating agent to form a highly reactive N-acylpyridinium salt intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by an alcohol or another nucleophile, leading to the acylated product and regeneration of the pyridine catalyst. nih.gov While this catalytic role is well-established for pyridine and its derivatives, the direct acylation of the pyridine ring itself is less common without activation.
A more direct method for introducing an acyl group onto the furo[3,2-c]pyridine core at the 3-position involves palladium-catalyzed carbonylation reactions. nih.govacs.org This powerful methodology utilizes carbon monoxide as a one-carbon source to convert aryl or heteroaryl halides into a variety of carbonyl compounds, such as esters, amides, and ketones. The reaction typically involves a palladium catalyst, a ligand (e.g., Xantphos), a source of carbon monoxide, and a nucleophile. nih.gov For example, the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed for the synthesis of Weinreb amides, benzamides, and methyl esters. nih.gov Applying this methodology to this compound could provide a direct route to 3-acylfuro[3,2-c]pyridine derivatives.
| Reaction Type | Key Intermediate/Reagents | Potential Product | Mechanistic Feature | Reference Example |
|---|---|---|---|---|
| N-Acylpyridinium Salt Formation | Acylating agent (e.g., Ac₂O) | Catalytic cycle intermediate | Nucleophilic catalysis by the pyridine nitrogen | Acylation of alcohols catalyzed by DMAP nih.gov |
| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, Nucleophile (e.g., alcohol, amine) | 3-Acylfuro[3,2-c]pyridine derivative | Oxidative addition of the C-Br bond to Pd, CO insertion, and reductive elimination | Carbonylation of aryl bromides nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 3-Bromofuro[3,2-c]pyridine is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine atom, as well as the electronic effects of the fused furan (B31954) ring.
Based on analyses of related furopyridine systems, the proton on the furan ring (H-2) is anticipated to appear as a singlet at a distinct chemical shift. The three protons on the pyridine (B92270) ring (H-4, H-6, and H-7) will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to spin-spin coupling. The precise chemical shifts and coupling constants (J) are essential for unambiguous assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 7.8 - 8.2 | s (singlet) | - |
| H-4 | 8.3 - 8.6 | d (doublet) | ~5-6 |
| H-6 | 7.3 - 7.6 | dd (doublet of doublets) | ~5-6, ~1-2 |
Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms of the this compound framework. The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and is expected to appear at a relatively shielded (lower ppm) value compared to the unsubstituted C-3 carbon. The other carbon signals are assigned based on their electronic environment, with carbons closer to the nitrogen atom generally appearing at higher chemical shifts (deshielded).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 105 - 110 |
| C-3a | 150 - 155 |
| C-4 | 140 - 145 |
| C-6 | 120 - 125 |
| C-7 | 150 - 155 |
Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC for Full Signal Assignment)
To definitively assign each proton and carbon signal, 2D NMR experiments are indispensable. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between H-4 and H-6, and between H-6 and H-7, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of the protonated carbons (C-2, C-4, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons (C-3, C-3a, and C-7a) by observing their long-range correlations with nearby protons. For example, H-2 would show an HMBC correlation to C-3 and C-3a, while H-4 would show correlations to C-3a and C-7a.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bonding within a molecule. For this compound, the spectrum would be characterized by several key absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Type of Vibration |
|---|---|---|
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 1600 - 1450 | C=C, C=N | Ring Stretching |
| 1250 - 1050 | C-O-C (furan) | Asymmetric & Symmetric Stretching |
| 850 - 750 | C-H (aromatic) | Out-of-plane Bending |
Note: This is a predicted data table based on characteristic group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄BrNO), the molecular ion peak (M⁺) would be a characteristic doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. The molecular weight is approximately 198.02 g/mol . achmem.com
The fragmentation pattern would likely involve the initial loss of the bromine atom (Br•) or a molecule of hydrogen cyanide (HCN) from the pyridine ring, which are common fragmentation pathways for such heterocyclic systems.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| 197/199 | [M]⁺ (Molecular Ion) |
| 118 | [M - Br]⁺ |
Note: This is a predicted data table. Actual fragmentation patterns can be complex and depend on the ionization energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The fused aromatic system of this compound is expected to absorb UV radiation, leading to π → π* transitions. The spectrum would likely show multiple absorption bands characteristic of heteroaromatic compounds. For comparison, the parent compound 3-bromopyridine (B30812) exhibits UV absorption maxima. bohrium.com
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) | Solvent | Transition |
|---|---|---|
| ~220-240 | Methanol/Ethanol | π → π* |
Note: This is a predicted data table. The exact maxima and molar absorptivity would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, obtaining suitable single crystals is the prerequisite for analysis. This is typically achieved through slow evaporation of a solvent from a saturated solution of the purified compound. Once a crystal of sufficient quality is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded as the crystal is rotated. The analysis of the positions and intensities of these diffracted X-rays allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.
While an extensive search of the current scientific literature and crystallographic databases did not yield a public report on the single-crystal X-ray diffraction analysis for this compound, the insights that such a study would provide are significant. The analysis would confirm the planarity of the fused furo[3,2-c]pyridine (B1313802) ring system. It would also provide precise measurements of the bond lengths, such as the C-Br, C-O, C-N, and various C-C bonds, which are critical for understanding the electronic effects of the bromine substituent on the heterocyclic core.
In related furopyridine derivatives, X-ray crystallography has been instrumental. For instance, studies on substituted furo[3,2-c]pyridine systems have confirmed the planarity of the central ring structure and detailed how different substituents influence molecular packing in the crystal lattice. researchgate.netstuba.sk For a similar compound, 3-Bromofuro[3,4-b]pyridine-5,7-dione, single-crystal X-ray diffraction was noted as the method to confirm the fused-ring system and determine key bond lengths, such as the C-Br bond.
Should the crystallographic data for this compound become available, it would be presented in a standardized format, as shown in the hypothetical data table below. This table structure is standard for reporting crystallographic findings and allows for direct comparison with other known structures.
Interactive Table: Hypothetical Crystallographic Data for this compound
(Note: The following data is a placeholder to illustrate the format and type of information an X-ray crystallographic study would provide. No experimental data was found in the literature for this specific compound.)
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₇H₄BrNO |
| Formula Weight | 198.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | e.g., 7.51 |
| b (Å) | e.g., 5.88 |
| c (Å) | e.g., 15.34 |
| α (°) | 90 |
| β (°) | e.g., 98.5 |
| γ (°) | 90 |
| Volume (ų) | e.g., 671.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | e.g., 1.96 |
| R-factor (%) | e.g., 4.5 |
This data would provide the definitive solid-state structure, serving as a crucial reference for computational studies and for interpreting the compound's chemical reactivity and physical properties.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For 3-Bromofuro[3,2-c]pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule in the gas phase or in solution.
The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles. For the furo[3,2-c]pyridine (B1313802) core, calculations would confirm the planarity of the bicyclic system. The C-Br bond length is a critical parameter, providing insight into its strength and susceptibility to cleavage in chemical reactions. Theoretical studies on related heterocyclic systems often use DFT to correlate calculated structural parameters with experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.net
Table 1: Representative Calculated Structural Parameters for this compound (Note: These are illustrative values based on DFT calculations for similar heterocyclic systems, as specific published data for this exact molecule is limited. The level of theory assumed is B3LYP/6-311++G(d,p).)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.37 Å |
| C3-Br | 1.88 Å | |
| C3a-O1 | 1.38 Å | |
| C7a-N4 | 1.31 Å | |
| Bond Angle | C2-C3-Br | 128.5° |
| C3-C3a-C7a | 108.0° |
These calculations also yield electronic properties such as the molecular dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). The charge distribution highlights the electron-deficient and electron-rich regions of the molecule, which is fundamental for understanding its intermolecular interactions and reactive sites.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be a π-orbital distributed primarily across the fused furan (B31954) and pyridine (B92270) rings. The LUMO is likely a π*-antibonding orbital. The presence of the electronegative bromine atom and the nitrogen atom in the pyridine ring significantly influences the energies and spatial distribution of these orbitals. Computational studies on furo[3,2-c]pyridine derivatives confirm the utility of FMO analysis in predicting their behavior. d-nb.info A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Representative Calculated Frontier Orbital Energies for this compound (Note: These are illustrative values based on DFT calculations for similar heterocyclic systems, as specific published data for this exact molecule is limited. The level of theory assumed is B3LYP/6-311++G(d,p).)
| Property | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.20 |
From these energies, global reactivity descriptors can be calculated. For instance, the electrophilicity index (ω) can quantify the molecule's ability to act as an electrophile. These parameters are invaluable for comparing the reactivity of different furo[3,2-c]pyridine derivatives.
Computational Studies of Reactivity and Reaction Mechanisms
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C3 position, displacing the bromide ion. Computational studies can model the entire reaction pathway, including the structures and energies of reactants, transition states, and products.
Prediction of Regioselectivity in Chemical Transformations
Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesis. Computational chemistry offers several methods to predict the most reactive sites in this compound for various transformations.
For electrophilic aromatic substitution , the most likely sites of attack are the positions with the highest electron density. This can be predicted by analyzing:
Calculated Atomic Charges: The carbon atoms with the most negative partial charges are more susceptible to electrophilic attack.
HOMO Density: The reaction is often favored at atoms where the HOMO has the largest lobes, as this is the orbital from which electrons will be donated.
Fukui Functions: The Fukui function f-(r) indicates the propensity of a site to be attacked by an electrophile.
For nucleophilic attack (other than at the C-Br bond), the analysis focuses on electron-deficient sites:
LUMO Density: The positions with the largest lobes in the LUMO are the most likely sites for nucleophilic attack.
Fukui Functions: The Fukui function f+(r) highlights the most probable sites for nucleophilic attack.
These computational tools allow chemists to rationalize and predict the outcome of reactions, for instance, whether an electrophile would add to the furan or the pyridine moiety of the molecule. Such predictive power is invaluable for designing efficient synthetic routes to novel derivatives of the furo[3,2-c]pyridine scaffold.
Advanced Applications and Materials Science Perspectives of Furo 3,2 C Pyridine Scaffolds
Role as Versatile Synthetic Building Blocks for Complex Heterocyclic Architectures
3-Bromofuro[3,2-c]pyridine is a key starting material for the synthesis of more complex and polyfunctionalized heterocyclic systems. thermofisher.com The bromine atom at the 3-position readily participates in various chemical reactions, allowing for the strategic introduction of different functional groups. This reactivity makes it an essential building block for constructing larger, more intricate molecular frameworks. lookchem.com
Research has demonstrated that the 3-bromo derivatives of furopyridines, including the [3,2-c] isomer, can undergo further reactions such as bromination and nitration. researchgate.netresearchgate.net For instance, the bromination of this compound can yield a 2,3-dibromo derivative, while nitration introduces a nitro group at the 2-position to form 2-nitro-3-bromofuro[3,2-c]pyridine. researchgate.net Furthermore, N-oxide derivatives of this compound can be cyanated to introduce a cyano group. researchgate.net These transformations highlight the compound's utility in generating a library of substituted furo[3,2-c]pyridines, which can then be used in the synthesis of polyheterocycles. thermofisher.com The ability to perform regioselective metalations and subsequent reactions further expands the synthetic possibilities. acs.orgnih.govresearchgate.net
| Reaction Type | Reagent(s) | Resulting Product/Derivative | Significance | Reference |
|---|---|---|---|---|
| Bromination | Molecular Bromine (Br2) | 2,3-Dibromofuro[3,2-c]pyridine | Introduces a second reactive handle for further functionalization. | researchgate.net |
| Nitration | Fuming HNO3/H2SO4 | 2-Nitro-3-bromofuro[3,2-c]pyridine | Adds a nitro group, which can be a precursor for an amino group or other functionalities. | researchgate.net |
| Cyanation (of N-oxide) | Trimethylsilyl cyanide (TMSCN) | α-cyanofuro[3,2-c]pyridine derivative | Introduces a cyano group, a versatile functional group in organic synthesis. | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Various (e.g., boronic acids, alkynes) | Aryl- or alkynyl-substituted furo[3,2-c]pyridines | Enables the formation of C-C bonds to build complex architectures. | researchgate.net |
Development of Functionalized Polymers Based on the Furo[3,2-c]pyridine (B1313802) Core
The synthesis of polymers containing heterocyclic units is a significant area of materials science, as these materials can exhibit unique electronic and photophysical properties. While specific research detailing the polymerization of this compound is not extensively documented, the potential for its use is clear. The "Polymers" category is noted in the context of furo[3,2-b]pyridine (B1253681) synthesis, indicating the relevance of this scaffold in polymer chemistry. nih.gov The bromine atom on the furo[3,2-c]pyridine ring is an ideal site for well-established cross-coupling reactions, such as Suzuki or Stille coupling, which are workhorse methods for creating conjugated polymers. By reacting bifunctional monomers derived from this compound, it is conceivable to synthesize polymers where the furo[3,2-c]pyridine unit is integrated into the polymer backbone. Such polymers could be investigated for applications in organic electronics and sensors.
Applications in Liquid Crystal Technology
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their application in display technologies is ubiquitous. The performance of liquid crystals is highly dependent on the shape and electronic properties of their constituent molecules. Heterocyclic compounds are often incorporated into liquid crystal structures to modulate properties such as anisotropy, thermal stability, and mesophase behavior. Although there are no specific reports on the use of this compound in liquid crystal technology, the general furo[3,2-c]pyridine scaffold possesses the rigid, anisotropic character that is a prerequisite for liquid crystalline behavior. The ability to functionalize the core at the 3-position (and others) would allow for the attachment of flexible alkyl chains and other groups, a common design strategy for creating calamitic (rod-like) liquid crystals.
Integration into Organic Electronic Materials
The fused heterocyclic nature of the furo[3,2-c]pyridine scaffold makes it an attractive candidate for use in organic electronic materials. The system's aromaticity and the presence of both electron-rich (furan) and electron-deficient (pyridine) components give it tunable electronic characteristics.
Utilization in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The efficiency and color of OLEDs are determined by the organic materials used in their emissive layers. The furo[3,2-c]pyridine scaffold has been successfully incorporated into highly efficient phosphorescent iridium complexes that act as emitters in OLEDs. acs.orgbohrium.com These complexes demonstrate the scaffold's ability to serve as a robust ligand in organometallic chemistry.
In one study, a series of iridium complexes based on a furo[3,2-c]pyridine ligand were synthesized. acs.org By modifying the ancillary ligands, the emission color of these complexes could be tuned across the entire visible spectrum, from blue to deep-red. acs.org The resulting OLED devices achieved outstanding performance, with a green device exhibiting a maximum external quantum efficiency (EQE) of 31.8%. acs.orgbohrium.com Another novel iridium complex using a furo[3,2-c]pyridine-based ligand achieved a record-high EQE of 30.5% for a green OLED. rsc.orgrsc.org Introducing methoxy (B1213986) groups onto the ligand structure has also been explored as a strategy to create isomer-free, solution-processable orange-emitting complexes for OLEDs. d-nb.info this compound serves as a crucial precursor in the synthesis of these advanced ligands, where the bromo-position is typically used for cross-coupling reactions to build the final ligand structure.
Potential in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb sunlight. The dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Pyridine (B92270) and its derivatives are frequently used as anchoring groups in DSSC dyes due to the ability of the pyridine nitrogen to coordinate strongly with the semiconductor surface. chemmethod.com This interaction facilitates efficient electron injection from the photo-excited dye into the semiconductor's conduction band.
While direct application of this compound in DSSCs is not yet reported, its structural features make it a promising platform for designing new sensitizer (B1316253) dyes. nih.gov The furo[3,2-c]pyridine core can act as part of the π-conjugated bridge that connects an electron-donating group to the electron-accepting/anchoring group in a typical D-π-A dye structure. The 3-bromo position provides a convenient point for synthetic elaboration, allowing for the attachment of donor groups or extension of the conjugated system through cross-coupling reactions. Theoretical studies on similar pyridyl-containing dyes suggest that such structures can have favorable optoelectronic properties for DSSC applications. chemmethod.com
Design of Bioactive Molecules Through Structural Modification of the Scaffold
The furo[3,2-c]pyridine ring system is considered a valuable pharmacophore in medicinal chemistry. acs.orgnih.gov Fused heterocyclic systems are prevalent in many FDA-approved drugs, and the unique combination of a furan (B31954) and a pyridine ring offers a distinct chemical space for interaction with biological targets. nih.gov The modification of this scaffold is a key strategy in drug discovery. lookchem.com
The 3-bromo derivative is particularly useful in this context, as it allows for the systematic introduction of a wide variety of substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the exploration of structure-activity relationships (SAR) to optimize a compound's potency and selectivity for a given biological target. For example, the related furo[3,2-b]pyridine scaffold has been identified as a privileged structure for developing highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway, which is crucial in developmental biology and cancer. researchgate.netnih.gov Similarly, derivatives of thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine containing arylpiperazine moieties have shown potential as antipsychotic agents by interacting with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The antimicrobial and anticancer potential of related brominated furopyrimidinones also underscores the importance of this structural class in medicinal chemistry.
| Scaffold/Derivative Class | Potential Therapeutic Area | Mechanism/Target Class | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine | Oncology, Developmental Disorders | cdc-like kinase (CLK) inhibitors, Hedgehog pathway modulators | researchgate.netnih.gov |
| Arylpiperazinyl-furo[3,2-c]pyridines | Psychiatry | Antipsychotic; Serotonin (5-HT) and Dopamine (D2) receptor modulation | nih.gov |
| 7-Bromofuro[3,2-d]pyrimidin-4(3H)-one | Infectious Disease, Oncology | Antimicrobial, Anticancer | |
| Furo[3,2-c]pyridine (general) | Various | Scaffold for drug development |
Scaffold Engineering for Enzyme Inhibitor Development (Structural Aspects)
The furo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications, including the development of enzyme inhibitors. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org The strategic placement of substituents on this scaffold is crucial for modulating biological activity. The compound this compound, in particular through its derivatives, serves as a key intermediate in the synthesis of potent enzyme inhibitors.
Detailed research findings have highlighted the utility of a derivative, this compound-4-amine, as a crucial building block in the development of inhibitors for the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key enzyme in the unfolded protein response (UPR), a cellular stress response pathway implicated in diseases such as cancer and neurodegenerative disorders, including Alzheimer's and Parkinson's disease. The inhibition of PERK is a promising therapeutic strategy for these conditions.
In the synthesis of these inhibitors, this compound-4-amine is utilized as a key reactant. The furo[3,2-c]pyridine moiety acts as a rigid scaffold that correctly orients the interacting groups for optimal binding to the enzyme's active site. The bromine atom at the 3-position, while a reactive handle for further chemical modifications through cross-coupling reactions, can also contribute to the binding affinity through halogen bonding. The amino group at the 4-position is a critical pharmacophoric feature, potentially forming key hydrogen bond interactions within the enzyme's binding pocket.
The structural engineering of inhibitors from this scaffold involves coupling the this compound-4-amine with other molecular fragments, such as substituted indoles, to achieve high potency and selectivity for the target enzyme. The table below summarizes the key structural aspects of a precursor based on the this compound scaffold for PERK inhibitor development.
| Feature | Description |
| Scaffold | Furo[3,2-c]pyridine |
| Key Intermediate | This compound-4-amine |
| Target Enzyme | Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) |
| Therapeutic Area | Oncology, Neurodegenerative Diseases |
| Role of Bromine | Serves as a synthetic handle for further functionalization and can participate in halogen bonding with the enzyme. |
| Role of Amino Group | Acts as a key hydrogen bond donor for interaction with the enzyme active site. |
Scaffold Engineering for Receptor Modulator Development (Structural Aspects)
The furo[3,2-c]pyridine scaffold is also a promising framework for the development of receptor modulators. Receptor modulators are compounds that bind to a receptor and alter its response to a native ligand. This can include agonizing (activating) or antagonizing (blocking) the receptor's activity. While specific research focusing solely on this compound as a receptor modulator is limited in publicly available literature, the broader class of furo[3,2-c]pyridine derivatives has been investigated for their potential to interact with various receptors. For instance, some derivatives have been noted for their interaction with serotonin receptors.
The structural features of the this compound scaffold provide a versatile platform for designing receptor modulators. The fused aromatic system allows for π-stacking interactions with aromatic residues in the receptor's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for receptor binding. The bromine atom at the 3-position can be strategically utilized to introduce a variety of substituents to probe the receptor binding site and optimize affinity and selectivity. Furthermore, the furan oxygen can also participate in hydrogen bonding.
The development of receptor modulators from the this compound scaffold would involve systematic structural modifications to enhance binding affinity and functional activity at a specific receptor target. This process, known as structure-activity relationship (SAR) studies, would guide the optimization of the lead compound. For example, replacing the bromine atom with different functional groups could explore various pockets within the receptor binding site.
The table below outlines the key structural features of the this compound scaffold that are pertinent to its potential in the development of receptor modulators.
| Structural Feature | Potential Role in Receptor Binding |
| Furo[3,2-c]pyridine Core | Provides a rigid, planar structure for defined spatial orientation of substituents. The aromatic nature facilitates π-stacking interactions. evitachem.com |
| Pyridine Nitrogen | Can act as a hydrogen bond acceptor. |
| Furan Oxygen | Can participate as a hydrogen bond acceptor. |
| Bromine at C3-position | Offers a site for chemical diversification to explore different regions of the receptor binding pocket. Can also form halogen bonds. |
| Potential for Substituents | Other positions on the scaffold can be substituted to introduce hydrogen bond donors/acceptors, and groups to modulate lipophilicity and pharmacokinetic properties. |
While direct and extensive research on this compound for receptor modulator development is yet to be widely published, the foundational characteristics of the scaffold suggest its significant potential in this area of drug discovery.
Q & A
What are the common synthetic routes for preparing 3-bromofuro[3,2-c]pyridine derivatives?
Basic
The synthesis of this compound derivatives typically involves halogenation and cross-coupling reactions. A key method is the Suzuki-Miyaura coupling , where 4-chlorofuro[3,2-c]pyridine reacts with aryl boronic acids under palladium catalysis to introduce aryl groups at the 4-position . Additionally, Reissert-Henze reactions have been employed to synthesize cyanoderivatives, which are hydrolyzed under alkaline or acidic conditions to yield carboxylic acids or amides, respectively . For bromination, direct electrophilic substitution or metal-mediated halogen exchange (e.g., using Fe or Cu catalysts) is utilized, as seen in intermediates for pyrrolo[3,2-c]pyridine synthesis .
How is the structure of this compound confirmed experimentally?
Basic
Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N), mass spectrometry (HRMS) , and X-ray crystallography . For example, the carboxamide derivative (C₈H₆N₂O₂) was characterized by its distinct carbonyl resonance at ~170 ppm in ¹³C NMR and a molecular ion peak at m/z 178.0375 . X-ray diffraction resolves regiochemistry, particularly for fused-ring systems, by confirming bond angles and substituent positions .
What strategies optimize Suzuki coupling reactions for functionalizing the furo[3,2-c]pyridine core?
Advanced
Optimization focuses on catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvent systems (DMF or THF), and temperature control . Studies show that microwave-assisted synthesis reduces reaction times (from 24h to 2h) and improves yields (e.g., 75% to 89%) for aryl-substituted derivatives . Ligand-free conditions with copper acetate as a co-catalyst enhance efficiency in coupling with electron-deficient boronic acids .
How do researchers address contradictions in antimicrobial activity data for furo[3,2-c]pyridine derivatives?
Advanced
Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from strain-specific responses or assay variations . For instance, derivatives with trifluoromethyl groups showed potent activity against S. aureus (MIC = 2 µg/mL) but were ineffective against E. coli due to differences in membrane permeability . Standardizing protocols (e.g., CLSI guidelines) and using checkerboard assays to evaluate synergism with existing antibiotics can resolve inconsistencies .
What computational approaches predict the biological activity of this compound derivatives?
Advanced
Molecular dynamics (MD) simulations and docking studies are critical. For CYP51 inhibitors, MD simulations (50 ns trajectories) revealed stable binding modes of 4H-pyrano[3,2-c]pyridine analogues with the heme cofactor, correlating with IC₅₀ values < 1 µM . QSAR models trained on logP and polar surface area (PSA) predict blood-brain barrier penetration for antipsychotic candidates .
What spectroscopic techniques characterize substituent effects on this compound?
Basic
¹H NMR chemical shifts (e.g., deshielding of H-2 by electron-withdrawing bromine) and UV-Vis spectroscopy (λmax shifts due to conjugation) are primary tools. IR spectroscopy identifies functional groups, such as C=O stretches (~1650 cm⁻¹) in carboxamides . HPLC-MS monitors reaction progress and purity, with retention times adjusted based on substituent hydrophobicity .
How does the electronic nature of substituents influence cross-coupling reactivity?
Advanced
Electron-deficient substituents (e.g., -NO₂, -CF₃) enhance oxidative addition rates in palladium-catalyzed reactions but may reduce nucleophilic attack in SNAr mechanisms. For example, 3-bromo derivatives with electron-withdrawing groups undergo Suzuki coupling at lower temperatures (60°C vs. 100°C) compared to electron-donating methoxy groups . Hammett constants (σ) correlate with reaction rates, guiding substituent selection .
What challenges arise in regioselective functionalization of the furo[3,2-c]pyridine ring?
Advanced
Regioselectivity is complicated by the fused-ring system’s electronic asymmetry. Bromination at the 3-position is favored due to the pyridine ring’s electron-deficient nature, but competing reactions at the furan oxygen require directing groups (e.g., -COOR) or protecting strategies . Computational modeling (DFT) predicts activation energies for competing pathways, aiding reaction design .
How do biological activities differ between furo[3,2-c]pyridine and thieno[3,2-c]pyridine derivatives?
Basic
Thieno[3,2-c]pyridines exhibit higher kinase inhibition (e.g., Lck inhibitors with IC₅₀ = 10 nM) due to sulfur’s polarizability, while furo derivatives show better CNS penetration (PSA < 70 Ų) for antipsychotic applications . Antimicrobial activity varies: thieno analogues are more potent against Gram-negative bacteria, whereas furo derivatives target Gram-positive strains .
How do molecular dynamics simulations enhance the design of CYP51 inhibitors?
Advanced
MD simulations (e.g., GROMACS) analyze inhibitor-enzyme binding stability. For 4H-pyrano[3,2-c]pyridine analogues, simulations identified key hydrogen bonds with CYP51’s Thr-318 and hydrophobic interactions with Phe-255, guiding structural optimization to improve binding affinity (ΔG = -42 kcal/mol) . Free energy perturbation (FEP) calculations predict the impact of substituents on inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
